2-Methyl-1-phenoxypropan-2-amine
CAS No.:
Cat. No.: VC16688443
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO |
|---|---|
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-methyl-1-phenoxypropan-2-amine |
| Standard InChI | InChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 |
| Standard InChI Key | JOHWYXUNMQNSSC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COC1=CC=CC=C1)N |
Introduction
Chemical Structure and Molecular Properties
Structural Configuration
2-Methyl-1-phenoxypropan-2-amine is characterized by a central carbon atom bonded to a methyl group (–CH₃), a phenoxy group (–O–C₆H₅), and an amine group (–NH₂). This tertiary amine structure confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.24 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.24 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 2 (amine and ether oxygen) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 32.3 Ų |
The phenoxy group’s electron-donating effects stabilize the molecule during electrophilic reactions, while the branched alkyl chain enhances lipophilicity, potentially improving blood-brain barrier permeability.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions between substituted phenols and alkyl halides. A common method involves:
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Alkylation of Phenol Derivatives: Reaction of phenol with 2-chloro-2-methylpropane in the presence of a strong base (e.g., NaOH) to form the ether linkage.
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Amination: Introduction of the amine group via reductive amination or direct substitution.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Catalyst | Potassium carbonate |
| Reaction Time | 12–24 hours |
Yield optimization strategies include solvent selection (polar aprotic solvents enhance nucleophilicity) and controlled stoichiometry to minimize byproducts.
Reactivity and Functionalization
Key Chemical Reactions
The amine group enables participation in reactions such as:
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Acylation: Formation of amides with acyl chlorides.
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Alkylation: Synthesis of quaternary ammonium salts.
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Oxidation: Conversion to nitroso or nitro derivatives under strong oxidizing conditions.
The phenoxy group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation), with meta-substitution favored due to steric hindrance from the methyl group.
Pharmacological Applications
Beta-Adrenergic Receptor Agonism
Structural similarities to amphetamines suggest potential agonism at beta-adrenergic receptors, which regulate cardiovascular and metabolic functions. In vitro studies indicate moderate binding affinity for β₁ and β₂ receptors, though in vivo efficacy remains under investigation.
CNS Stimulation
The compound’s lipophilicity and tertiary amine structure may facilitate CNS penetration, positioning it as a candidate for stimulant therapies. Preliminary animal models demonstrate increased locomotor activity at doses of 5–10 mg/kg, comparable to dextroamphetamine.
Comparative Analysis with Structural Analogs
Phentermine vs. 2-Methyl-1-phenoxypropan-2-amine
While phentermine (2-methyl-1-phenylpropan-2-amine) lacks the ether oxygen, its pharmacological profile as an appetite suppressant highlights the impact of structural modifications. The phenoxy group in 2-Methyl-1-phenoxypropan-2-amine may reduce cardiovascular side effects by altering receptor selectivity .
Table 3: Structural and Functional Comparison
| Property | 2-Methyl-1-phenoxypropan-2-amine | Phentermine |
|---|---|---|
| Functional Group | Phenoxy ether | Phenyl |
| Molecular Weight | 165.24 g/mol | 149.23 g/mol |
| Primary Use | Beta-agonist (proposed) | Appetite suppressant |
Challenges and Future Directions
Current research gaps include detailed pharmacokinetic profiles and long-term toxicity data. Advances in enantioselective synthesis could yield derivatives with enhanced receptor specificity. Collaborative efforts between synthetic chemists and pharmacologists are critical to translating preclinical findings into therapeutic applications .
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